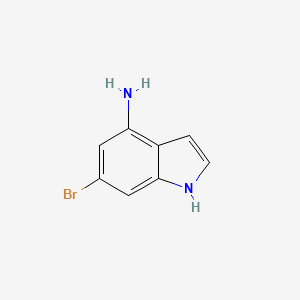

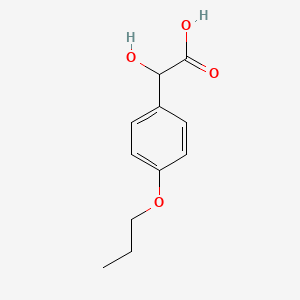

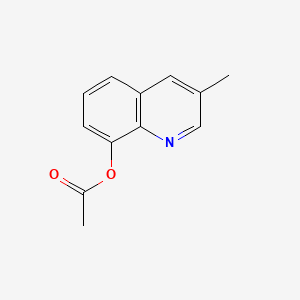

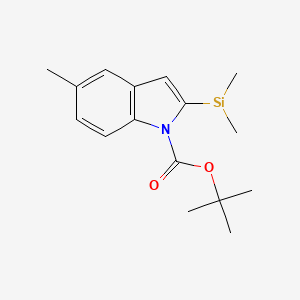

![molecular formula C19H22N2 B1279074 (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 210482-10-3](/img/structure/B1279074.png)

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element. They are derived from ammonia (NH3) and are classified as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

科学研究应用

Synthesis and Chemical Properties

Practical Synthesis : The practical and scalable synthesis of advanced heterocyclic intermediates related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been achieved. This involves a Kulinkovich–de Meijere pyrroline cyclopropanation followed by transamination to supply significant quantities of the target azabicycle with high purity (Sirois et al., 2018).

Synthesis via Cyclopropanation : A method for synthesizing 3-azabicyclo[3.1.0]hexanes, including the structural type of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been developed using cyclopropylmagnesium carbenoids in a 1,5-C–H insertion process. This results in the formation of azabicyclo[3.1.0]hexanes in high yields (Kimura et al., 2015).

Reductive Decyanation : Research has explored the reductive removal of the cyano group in compounds structurally similar to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, highlighting the chemical manipulability of this class of azabicycles (Vilsmaier et al., 1998).

Synthesis of Chiral Systems : The synthesis of chiral morpholine systems, which could include derivatives of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been achieved, demonstrating the potential for creating stereochemically complex molecules for research applications (Kilonda et al., 1995).

Dipeptide Mimics Synthesis : The compound has been involved in the synthesis of enantiopure benzyl and dibenzyl indolizidinone amino acids, demonstrating its utility in creating peptide mimics and templates for drug discovery (Polyak & Lubell, 1998).

Biological and Pharmacological Research

Analgesic Agents Development : Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, have shown promise as nonnarcotic analgesic agents, indicating potential medical applications of this compound class (Epstein et al., 1981).

Neuroscience Research : A derivative, LY379268, has been used in neuroscience as a model compound in studies evaluating antipsychotic drugs, demonstrating the role of such compounds in psychiatric drug research (Benitex et al., 2014).

属性

IUPAC Name |

(1S,5R)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2/t17-,18+,19? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSINLHKLATBU-DFNIBXOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448172 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

210482-10-3 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。